
N-cyclobutyl-2,5-dimethylfuran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-cyclobutyl-2,5-dimethylfuran-3-carboxamide” is a derivative of furan, which is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds have been synthesized through various methods. For instance, 2,5-dimethylfuran has been synthesized from 5-hydroxymethylfurfural over Co/N–C catalysts . Another study reported the synthesis of amide derivatives by grafting the pyridine of fluopyram into the boscalid structure .Applications De Recherche Scientifique
Synthesis and Medicinal Applications
Antiviral Activity : Research on thiazole C-nucleosides, which share some structural similarities with N-cyclobutyl-2,5-dimethylfuran-3-carboxamide, demonstrated antiviral properties against various viruses, including type 1 herpes virus and type 3 parainfluenza virus. These compounds also inhibited purine nucleotide biosynthesis, suggesting potential for antiviral drug development (Srivastava et al., 1977).
Asymmetric Synthesis : A study on asymmetric intramolecular cyclobutane formation highlighted the potential of using chiral crystalline environments for synthesizing compounds with high enantiomeric excess. This method could be applicable for creating enantiomerically pure versions of this compound and related compounds (Yagishita et al., 2011).
Anti-influenza Virus Activity : A microwave-assisted synthesis of carboxamide compounds, including a derivative carrying an adamantyl moiety, showed significant inhibition against influenza A virus. This suggests that modifications of the this compound structure could lead to potent antiviral agents (Göktaş et al., 2012).
Chemical Synthesis and Reactivity
Organocatalysis : The asymmetric organocatalysis of 4 + 3 cycloaddition reactions involving 2,5-dimethylfuran demonstrated the potential for creating complex cycloadducts with high enantiomeric excess. This research might inform strategies for synthesizing complex derivatives of this compound with specific stereochemical configurations (Harmata et al., 2003).
Thermal Decomposition : Studies on the thermal decomposition of 2,5-dimethylfuran could provide insights into the stability and reactivity of furan derivatives, including this compound, under high-temperature conditions. This knowledge is crucial for developing synthesis protocols and understanding the compound's behavior in various environments (Lifshitz et al., 1998).
Mécanisme D'action
Target of Action
N-cyclobutyl-2,5-dimethylfuran-3-carboxamide is a type of amide derivative that has been designed and synthesized as a potential fungicide . The primary target of this compound is Succinate Dehydrogenase (SDH) , also known as mitochondrial complex II . SDH plays an irreplaceable role in the tricarboxylic acid cycle and mitochondrial electron transport, catalyzing the oxidation of succinate to fumarate in the mitochondrial matrix .
Mode of Action
The compound interacts with its target, SDH, by inhibiting its activity . The inhibition of SDH by this compound is significant, with a value of 0.11 μmol/L, which is better than that of boscalid (8.22 μmol/L) . This interaction results in a reduction in the expression level of SDHB and SDHD .
Biochemical Pathways
The inhibition of SDH affects the tricarboxylic acid cycle and mitochondrial electron transport, two critical biochemical pathways in fungi . The downstream effects of this inhibition include the disruption of normal metabolism in the host, affecting the growth and development of the host and even leading to death .
Result of Action
The result of the compound’s action is the effective control of fungal diseases. For instance, the protective activity of this compound against rice sheath blight was 74.1% at 100 mg/L, which was better than boscalid (54.6%) . This indicates that the compound can significantly reduce the growth and development of fungi, thereby controlling the spread of fungal diseases.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s photodegradation reactions can involve singlet oxygen and triplet chromophoric dissolved organic matter, two photochemically produced reactive intermediates . The competition between these two reactive species can complicate the mechanism of reactions
Propriétés
IUPAC Name |
N-cyclobutyl-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-7-6-10(8(2)14-7)11(13)12-9-4-3-5-9/h6,9H,3-5H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFYEPULJSECCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2818623.png)
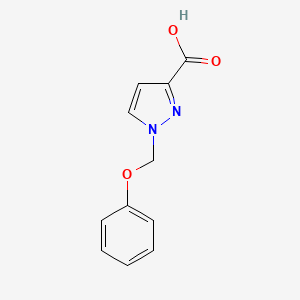
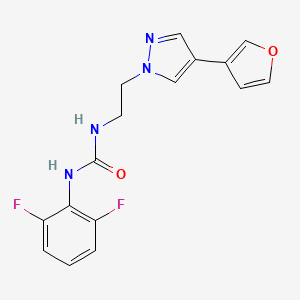
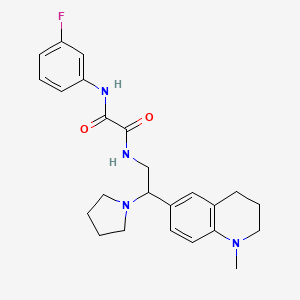

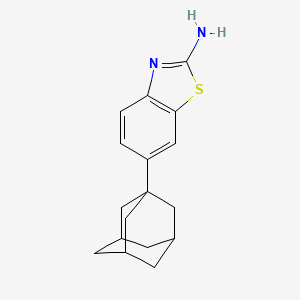
![1-[(1-cyanocyclohexyl)(methyl)carbamoyl]ethyl 1-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2818636.png)
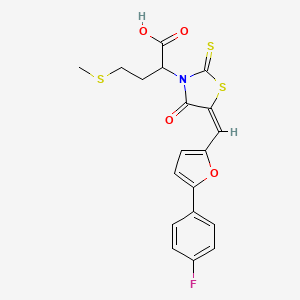

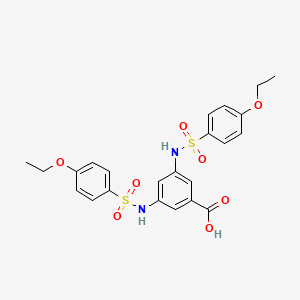
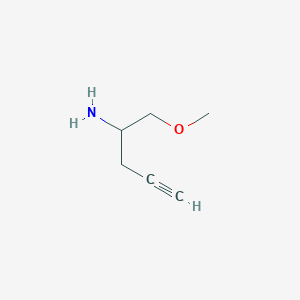


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B2818645.png)